(R)-Azetidine-2-carboxylic acid hydrochloride
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Overview
Description
®-Azetidine-2-carboxylic acid hydrochloride is a chiral amino acid derivative It is a hydrochloride salt form of azetidine-2-carboxylic acid, which is a non-proteinogenic amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Azetidine-2-carboxylic acid hydrochloride typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected serine derivatives under acidic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-Azetidine-2-carboxylic acid hydrochloride may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
®-Azetidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the azetidine ring is opened or modified.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine derivatives.
Scientific Research Applications
®-Azetidine-2-carboxylic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in protein structure and function.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors.
Industry: Utilized in the development of novel materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-Azetidine-2-carboxylic acid hydrochloride involves its interaction with biological molecules. It can act as a mimic of proline, incorporating into proteins and affecting their structure and function. The molecular targets include enzymes and receptors, where it can modulate activity by altering protein conformation.
Comparison with Similar Compounds
Similar Compounds
Proline: A natural amino acid with a similar structure.
Pyrrolidine-2-carboxylic acid: Another non-proteinogenic amino acid.
Uniqueness
®-Azetidine-2-carboxylic acid hydrochloride is unique due to its four-membered ring structure, which imparts distinct steric and electronic properties. This makes it a valuable tool in studying protein folding and stability, as well as in the design of novel pharmaceuticals.
Properties
IUPAC Name |
(2R)-azetidine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2.ClH/c6-4(7)3-1-2-5-3;/h3,5H,1-2H2,(H,6,7);1H/t3-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPAHPJVNLPAUNC-AENDTGMFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]1C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60738776 |
Source
|
Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.56 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
647854-72-6 |
Source
|
Record name | (2R)-Azetidine-2-carboxylic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60738776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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